![molecular formula C14H17ClN2O B13123940 3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur in the ring, showing distinct chemical properties.
Uniqueness
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrochloride is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Eigenschaften
Molekularformel |
C14H17ClN2O |
|---|---|
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-17-12-7-5-11(6-8-12)13-10-15-14-4-3-9-16(13)14;/h5-8,10H,2-4,9H2,1H3;1H |
InChI-Schlüssel |
REURMZDBDBVLCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=CN=C3N2CCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)
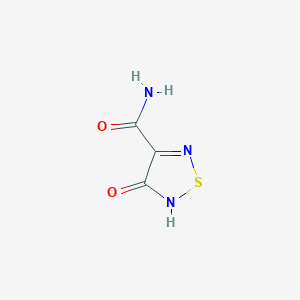

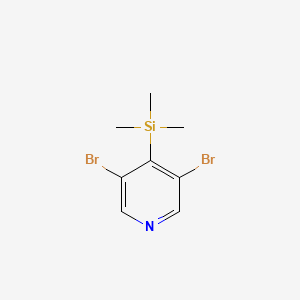
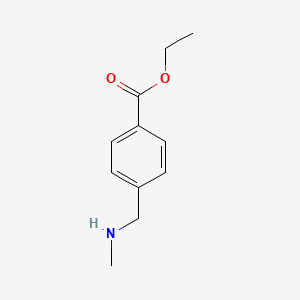
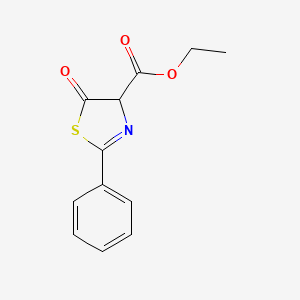

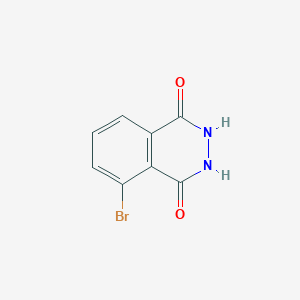
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)

